1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid
Description
Absolute Configuration Analysis of Chiral Centers
The compound contains two stereogenic centers:
- C3 of the pyrrolidine ring (quaternary carbon bearing methyl and carboxylic acid groups)
- C1 (if present in non-symmetrical derivatives)
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(19(23)24)10-11-22(13-21)20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTKYDCBAVGDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343249-22-8 | |
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the pyrrolidine ring through alkylation reactions.
Attachment of the Fmoc Group: The Fmoc group is attached to the nitrogen atom of the pyrrolidine ring using Fmoc chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated peptide synthesizers for large-scale production .
Chemical Reactions Analysis
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the Fmoc group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid has a variety of applications across different scientific domains:
Chemistry
- Building Block for Organic Synthesis : This compound serves as a crucial building block in the synthesis of complex organic molecules and peptides. Its stability under various reaction conditions makes it an ideal candidate for constructing intricate molecular architectures.
Biology
- Enzyme Mechanism Studies : The compound is utilized in studying enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in biochemical assays to elucidate enzyme functions and pathways.
Medicine
- Peptide-Based Drug Development : The Fmoc group plays a pivotal role in peptide synthesis by protecting amino groups during chain elongation. After synthesis, the Fmoc group can be removed under mild conditions, allowing for the formation of biologically active peptides that may have therapeutic potential .
Industry
- Production of Specialty Chemicals : The compound finds applications in producing specialty chemicals used in pharmaceuticals and agrochemicals due to its unique structural properties.
Case Studies
Several studies have illustrated the diverse applications of this compound:
- Peptide Synthesis : Research demonstrated that using this compound as a building block facilitated the efficient synthesis of cyclic peptides with enhanced biological activity compared to linear counterparts.
- Biological Activity Assessment : A study evaluated its role in modulating protein interactions and enzyme activities, revealing potential therapeutic applications in drug design aimed at targeting specific proteins involved in disease processes.
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Building block for organic synthesis | Enables complex molecular designs |
| Biology | Enzyme mechanism studies | Enhances understanding of biochemical pathways |
| Medicine | Peptide-based drug development | Facilitates creation of therapeutically relevant peptides |
| Industry | Production of specialty chemicals | Supports pharmaceutical and agrochemical innovations |
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation and is removed under mild basic conditions, typically using piperidine . This allows for the selective deprotection and subsequent coupling of amino acids to form peptides.
Comparison with Similar Compounds
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid can be compared with other Fmoc-protected amino acids and derivatives:
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid: This compound has similar protecting group properties but includes fluorine atoms, which can influence its reactivity and stability.
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpyrrolidine-2-carboxylic acid: This derivative has an additional methyl group, affecting its steric properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and applications.
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid (CAS No. 78088907) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 9H-fluoren-9-ylmethoxycarbonyl group and a carboxylic acid moiety. Its molecular formula is , with a molecular weight of approximately 378.41 g/mol. The presence of the fluorenyl group is notable for enhancing lipophilicity, which can influence biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in cancer therapy and enzyme inhibition. The structure allows it to act as an inhibitor for specific kinases, which are crucial in cellular signaling pathways.
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit potent inhibitory effects on c-Met kinase activity, which is linked to tumor growth and metastasis. For instance, one study demonstrated that related compounds showed IC50 values ranging from 8.6 nM to 64.0 nM against c-Met enzymatic activity .
| Compound | IC50 (nM) | Cellular Proliferation IC50 (μM) |
|---|---|---|
| Compound A | 8.6 | 0.57 |
| Compound B | 11.2 | 0.65 |
| Compound C | 64.0 | 16.0 |
Cell Proliferation Studies
In vitro studies have shown that the compound can significantly inhibit the proliferation of cancer cell lines, particularly those driven by c-Met signaling pathways. For example, one analogue demonstrated an IC50 value of 0.57 μM in MKN45 gastric cancer cells, indicating strong anti-proliferative effects .
Case Studies
- Inhibition of c-Met in Gastric Cancer : A study focused on the effects of the compound on MKN45 cells revealed that it effectively reduced cell viability and induced apoptosis through c-Met pathway inhibition .
- Comparison with Other Inhibitors : When compared to other known c-Met inhibitors, this compound exhibited superior potency, particularly when alkyl groups were introduced at specific positions on the pyrrolidine ring, enhancing its inhibitory effects against c-Met kinase .
Q & A
Q. Table 1: Comparison of Synthetic Approaches for Fmoc-Protected Heterocycles
| Method | Temperature | Yield (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Microwave-assisted | 80°C | 85 | Time efficiency | |
| Sonochemical | 25°C | 78 | Improved mixing | |
| Traditional reflux | 100°C | 65 | Baseline for comparison |
Basic Question: How does the Fmoc group impact the compound’s stability and handling in peptide synthesis?
Methodological Answer:
The Fmoc group is acid-labile but stable under basic conditions, making it ideal for solid-phase peptide synthesis (SPPS). Key considerations:
- Stability in storage : Store at 2–8°C in inert, dry environments to prevent premature deprotection .
- Deprotection kinetics : Use 20% piperidine in DMF for 30 minutes, monitoring by HPLC to avoid side reactions .
- Handling precautions : Avoid prolonged exposure to moisture or acidic vapors, which can hydrolyze the Fmoc group .
Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
Methodological Answer:
Contradictions often arise from conformational flexibility or stereochemical ambiguity. Strategies include:
- 2D NMR (COSY, NOESY) : Resolves overlapping signals caused by the 3-methyl group’s steric effects .
- X-ray crystallography : Provides definitive stereochemical assignment, especially for the pyrrolidine ring’s chair-boat transitions .
- Comparative analysis : Cross-reference with analogs like 3-fluoropyrrolidine derivatives to identify substituent-specific shifts .
Q. Example Workflow :
Acquire - and -NMR spectra in DMSO-d2.
Use HSQC to correlate ambiguous protons with carbons.
Compare with crystallographic data from structurally related compounds (e.g., CAS 2580096-21-3) .
Advanced Question: What strategies mitigate racemization during the incorporation of this compound into peptide chains?
Methodological Answer:
Racemization occurs at the α-carbon during coupling. Mitigation approaches:
Q. Table 2: Racemization Risk Under Different Conditions
| Condition | EE (%) | Observation |
|---|---|---|
| HOBt/DIC, 0°C | 98 | Optimal for sterically hindered sites |
| DCC, 25°C | 85 | Significant racemization |
| Microwave, 50°C | 90 | Fast but moderate racemization |
Basic Question: What are the critical safety considerations for handling this compound?
Methodological Answer:
Refer to GHS classifications from analogous compounds (e.g., CAS 1380327-56-9):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
